Dimethyl(3-hydroxy-4-methoxybenzyl)amine

COMT inhibition enzyme kinetics medicinal chemistry

COMT inhibitor sourcing often lacks well-characterized reference compounds with validated dual-isoform activity data. This dimethylamino benzylamine derivative directly addresses that gap. • MB-COMT IC50 = 0.840 nM; S-COMT IC50 = 13 nM - 15-fold isoform selectivity enables compartment-specific blockade in ex vivo tissue preparations • Dimethylamino substitution increases lipophilicity and alters protonation vs. primary amine analogs; 3-hydroxy-4-methoxy substitution pattern is structurally distinct from normetanephrine-type scaffolds • Suitable as an LC-MS/MS reference standard for metanephrine pathway assays; molecular weight differential (181.23 vs. 197.23 g/mol) ensures unambiguous mass discrimination

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B8720166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(3-hydroxy-4-methoxybenzyl)amine
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=C(C=C1)OC)O
InChIInChI=1S/C10H15NO2/c1-11(2)7-8-4-5-10(13-3)9(12)6-8/h4-6,12H,7H2,1-3H3
InChIKeyNQTCTUDHSCLUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl(3-hydroxy-4-methoxybenzyl)amine: Technical Baseline


Dimethyl(3-hydroxy-4-methoxybenzyl)amine (CAS not assigned in open literature; molecular formula C10H15NO2; molecular weight 181.23 g/mol) is a tertiary benzylamine derivative structurally related to metanephrine, the O-methylated metabolite of epinephrine [1]. The compound features a 3-hydroxy-4-methoxybenzyl core with a dimethylamino substituent, distinguishing it from primary amine analogs such as 4-hydroxy-3-methoxybenzylamine [2]. This scaffold has been characterized for inhibition of catechol-O-methyltransferase (COMT), with affinity data curated in ChEMBL and BindingDB demonstrating potent activity against both membrane-bound (MB-COMT) and soluble (S-COMT) isoforms in rat tissue preparations [3][4].

Tertiary benzylamine scaffold for COMT enzyme inhibition studies
Dual-isoform (MB-COMT & S-COMT) profiling workflow
Mass discrimination from endogenous metanephrines in LC-MS

Dimethyl(3-hydroxy-4-methoxybenzyl)amine: Why Isomers Fall Short


Substitution of the benzylamine core with a dimethylamino group versus a primary amine or alternative substitution pattern produces substantial divergence in molecular properties and target engagement. The dimethylamino moiety increases lipophilicity and alters the protonation state at physiological pH, affecting both membrane permeability and COMT binding kinetics [1]. Positional isomerism also critically influences activity: the 3-hydroxy-4-methoxy substitution pattern differs fundamentally from the 4-hydroxy-3-methoxy arrangement found in normetanephrine and vanillylamine derivatives, resulting in distinct enzyme recognition profiles [2]. These structural variations preclude simple interchange with cheaper or more readily available benzylamine analogs, as demonstrated by the quantitative evidence below.

amine type Dimethylamino vs primary amine alters lipophilicity and binding kinetics, limiting interchange.
isomer 3-hydroxy-4-methoxy vs 4-hydroxy-3-methoxy positional isomerism shifts enzyme recognition profile.
scaffold Structural variations preclude direct substitution with common benzylamine analogs; validate individually.

Dimethyl(3-hydroxy-4-methoxybenzyl)amine: Quantitative Differentiation vs Analogs


Sub-Nanomolar COMT Inhibition vs Nitro-Catechol Analogs

Dimethyl(3-hydroxy-4-methoxybenzyl)amine (CHEMBL4463709) demonstrates potent inhibition of rat brain MB-COMT with an IC50 of 0.840 nM [1]. This represents a approximately 6.9-fold improvement in potency compared to a related nitrated analog (CHEMBL137555, IC50 = 5.80 nM) tested under identical assay conditions [2]. Both compounds were evaluated in the same Wistar rat brain preparation with 20-minute preincubation followed by adrenaline substrate addition, with metanephrine formation measured as the endpoint.

MB-COMT IC50
Head-to-head
0.840 nM (target) vs 5.80 nM (nitrated analog)
Supports MB-COMT inhibition context
Rat brain preparation; 6.9-fold lower IC50 reported
COMT inhibition enzyme kinetics medicinal chemistry

S-COMT Inhibition Conserved Across Isoforms

Both the dimethylamino analog (CHEMBL4463709) and the nitrated comparator (CHEMBL137555) exhibit identical IC50 values of 13 nM against soluble COMT (S-COMT) from Wistar rat liver [1][2]. This isoform-conserved activity profile indicates that the dimethylamino substitution maintains binding to the soluble enzyme while conferring enhanced potency against the membrane-bound isoform, a property not observed with the comparator.

S-COMT IC50
Head-to-head
13 nM conserved across compounds
Supports isoform-parallel profiling
Rat liver S-COMT; identical values observed
COMT isoform selectivity tissue distribution in vitro pharmacology

Molecular Weight Distinction from Endogenous Metanephrines

Dimethyl(3-hydroxy-4-methoxybenzyl)amine possesses a molecular weight of 181.23 g/mol (C10H15NO2) , which differs from key endogenous metanephrine pathway analytes: metanephrine (197.231 g/mol, C10H15NO3) [1], normetanephrine (183.20 g/mol, C9H13NO3) [2], and 3-methoxytyramine (167.21 g/mol) [3]. This mass differential enables unambiguous mass spectrometric discrimination from endogenous catecholamine metabolites, a critical attribute for internal standard or calibration applications.

MW vs Metanephrines
Reported
181.23 g/mol −16.0 vs metanephrine; −1.97 vs normetanephrine; +14.02 vs 3‑MT
Supports mass discrimination
Calculated from molecular formula
analytical chemistry mass spectrometry metabolite quantification

Dimethyl(3-hydroxy-4-methoxybenzyl)amine: Validated Application Scenarios


COMT Inhibitor Screening & Lead Optimization

Utilize as a sub-nanomolar reference inhibitor for MB-COMT screening campaigns. The 0.840 nM IC50 value [1] provides a stringent benchmark for evaluating novel COMT inhibitor candidates, while the 13 nM S-COMT activity [1] enables parallel assessment of isoform selectivity. This dual-isoform profile supports structure-activity relationship (SAR) studies where scaffold modifications can be benchmarked against this well-characterized dimethylamino benzylamine core.

LC-MS/MS Reference Standard for Metanephrines

Deploy as a structurally distinct reference compound for method development and validation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays targeting metanephrines. The molecular weight differential (181.23 g/mol vs. metanephrine at 197.23 g/mol) provides unambiguous mass discrimination, while the ethyl derivatization protocols that enhance metanephrine detection sensitivity by up to 50-fold [2] are expected to be applicable to this structurally related benzylamine scaffold.

COMT Pathway Tracing in Catecholamine Metabolism

Employ as a tool compound for dissecting COMT-dependent metabolic pathways in catecholamine research. The potent MB-COMT inhibition (IC50 = 0.840 nM) combined with moderate S-COMT activity (IC50 = 13 nM) [1] enables selective blockade of membrane-bound COMT activity in ex vivo tissue preparations, facilitating studies on the compartment-specific contributions of COMT isoforms to epinephrine and norepinephrine metabolism.

Application
Selection Property
Validation Focus
COMT inhibitor screening
Dual-isoform COMT inhibition profile
MB-COMT/S-COMT activity comparison
Metanephrine LC-MS/MS method development
Mass discrimination from endogenous analytes
Chromatographic separation & ion suppression review
COMT isoform pathway studies
Membrane-bound COMT selectivity context
Compartment-specific metabolism endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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